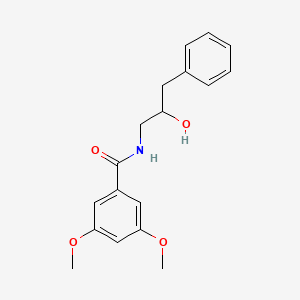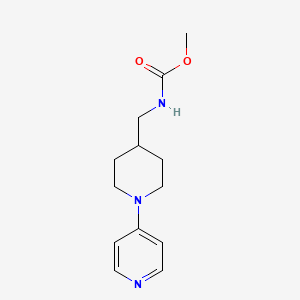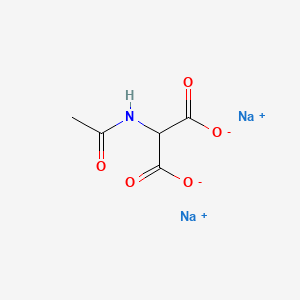
Diisopropylamin-hydrojodid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Diisopropylamine, which is commercially available, may be prepared by the reductive amination of acetone with ammonia using a modified copper oxide, generally copper chromite, as a catalyst . The solution conductivity may vary due to chemical reactions .Molecular Structure Analysis
Diisopropylamine is a secondary amine with the chemical formula (Me 2 CH) 2 NH (Me = methyl). Diisopropylamine is a colorless liquid with an ammonia-like odor. Its lithium derivative, lithium diisopropylamide, known as LDA is a widely used reagent .Chemical Reactions Analysis
Diisopropylamine is a common amine nucleophile in organic synthesis . Because it is bulky, it is a more selective nucleophile than other similar amines, such as dimethylamine . It reacts with organolithium reagents to give lithium diisopropylamide (LDA). LDA is a strong, non-nucleophilic base .Physical And Chemical Properties Analysis
Diisopropylamine is a colorless liquid with an ammonia-like odor . It has a density of 0.722 g/mL .Wissenschaftliche Forschungsanwendungen
1. Cosmetic Formulations
Diisopropylamine is used to adjust the pH of cosmetic formulations. It is recognized as safe for this purpose, except when used in products containing N-nitrosating agents (Andersen, 1995).
2. Cellular Research
Diisopropylamine dichloroacetate (DADA) enhances both the proliferation and differentiation of keratinocytes, which could be linked to the turnover of skin epidermis (Kitamura, Ota & Mimura, 1999).
3. Cardiovascular Research
Diisopropylamine hydrochloride (Disotat) shows a significant decrease in systolic and diastolic pressure and cardiac output in hypertensive patients (Retzke, Schwarz, Lauckner & Schröder, 1980).
4. Treatment of Fatty Liver Disease
Compound diisopropylamine dichloroacetate (CDDI) is effective in treating fatty liver disease induced by tamoxifen in breast cancer patients (Chi Bao-rong, 2013).
5. Dyslipidemia Treatment
CDDI shows significant improvement in dyslipidemia treatment, reducing levels of total cholesterol, triglycerides, and LDL-C (W. Bo, 2010).
6. Nonalcoholic Fatty Liver Disease Treatment
Diisopropylamine dichloroacetate has proven safe and effective in treating nonalcoholic fatty liver diseases (Lu, Zeng, Mao, Chen, Fu, Wang, Xie & Fan, 2005).
7. Kinetic Studies in Chemistry
The oxidation of diisopropylamine by potassium peroxydisulfate was studied, revealing the effects of reactant concentrations and proposing a suitable mechanism (Babu, Joshi & Bhattacharya, 1977).
8. Phosphorylation in Chemical Synthesis
Bis(allyloxy)(diisopropylamino)phosphine is used as a phosphinylating agent for the effective phosphorylation of hydroxy functions (Bannwarth & Küng, 1989).
9. Antimicrobial Research
Nitroxoline and its diisopropylamine derivative demonstrate high antimicrobial activity, particularly effective against bacteria and fungi (Medic-Saric, Maysinger, Movrin & Dvorzak, 1980).
10. Fluorescence Studies
Diisopropylamine selectively quenches the fluorescence intensity of nonalternant polycyclic aromatic hydrocarbons (PAHs), aiding in their classification and analysis (Mao, Larson & Tucker, 2002).
Safety and Hazards
Diisopropylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Wirkmechanismus
Target of Action
Diisopropylamin-hydrojodid primarily targets the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is an essential and ubiquitously expressed enzyme, involved in the de novo pyrimidine biosynthesis pathway .
Mode of Action
The compound interacts with DHODH, inhibiting its function . This inhibition leads to a decrease in pyrimidine synthesis, which is crucial for DNA and RNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Diisopropylamin-hydrojodid is the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, the compound disrupts this pathway, leading to a decrease in the production of pyrimidines . Pyrimidines are involved in numerous cellular processes beyond DNA and RNA synthesis, implicating many metabolic pathways .
Pharmacokinetics
It is known that physiological alterations in critically ill patients can influence the pharmacokinetics of drugs . These alterations generally affect different pharmacokinetic processes, including absorption, distribution, metabolism, and elimination .
Result of Action
The inhibition of DHODH by Diisopropylamin-hydrojodid leads to a decrease in pyrimidine synthesis . This disruption in pyrimidine synthesis can lead to various molecular and cellular effects, including the induction of myeloid differentiation .
Eigenschaften
IUPAC Name |
N-propan-2-ylpropan-2-amine;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.HI/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGZCCFVBVEIAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropylamine hydroiodide | |
CAS RN |
132396-99-7 |
Source


|
| Record name | Diisopropylamine Hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2368429.png)
![4-((1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2368430.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)urea](/img/structure/B2368433.png)

![5-Bromo-2-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2368438.png)
![N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368440.png)
![9-(4-Fluorophenyl)-3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B2368443.png)





![Tert-butyl 3-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2368452.png)